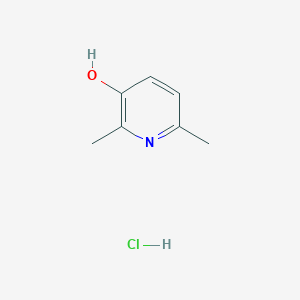
2,6-Dimethylpyridin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylpyridin-3-ol;hydrochloride is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions and a hydroxyl group at the 3 position. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyridin-3-ol;hydrochloride typically involves the reaction of 2,6-dimethylpyridine with an oxidizing agent to introduce the hydroxyl group at the 3 position. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective oxidation of the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2,6-dimethyl-3-nitropyridine, followed by hydrolysis to yield the desired product. This method is advantageous due to its high yield and relatively mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylpyridin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form 2,6-dimethylpyridine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products Formed
Oxidation: 2,6-Dimethyl-3-pyridone or 2,6-dimethyl-3-pyridinecarboxylic acid.
Reduction: 2,6-Dimethylpyridine.
Substitution: 2,6-Dimethyl-3-chloropyridine or 2,6-dimethyl-3-methoxypyridine.
Aplicaciones Científicas De Investigación
2,6-Dimethylpyridin-3-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylpyridin-3-ol;hydrochloride involves its interaction with various molecular targets and pathways. The hydroxyl group at the 3 position allows it to form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the methyl groups at the 2 and 6 positions may influence the compound’s lipophilicity and ability to penetrate cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpyridine: Lacks the hydroxyl group at the 3 position, making it less reactive in certain chemical reactions.
3-Hydroxy-2-methylpyridine: Similar structure but with only one methyl group, leading to different chemical and biological properties.
2,6-Dimethyl-4-pyridinol: Hydroxyl group at the 4 position, resulting in different reactivity and applications.
Uniqueness
2,6-Dimethylpyridin-3-ol;hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propiedades
Número CAS |
71595-24-9 |
|---|---|
Fórmula molecular |
C7H10ClNO |
Peso molecular |
159.61 g/mol |
Nombre IUPAC |
2,6-dimethylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-5-3-4-7(9)6(2)8-5;/h3-4,9H,1-2H3;1H |
Clave InChI |
LKSYUTPUQHYFBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


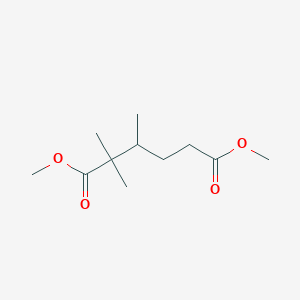
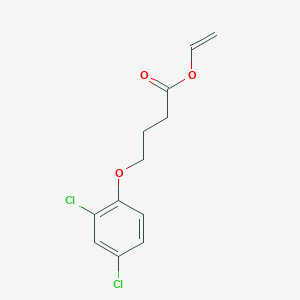
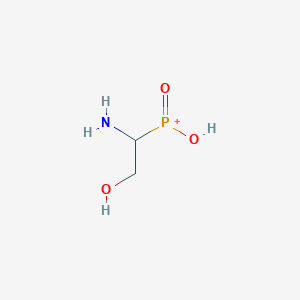
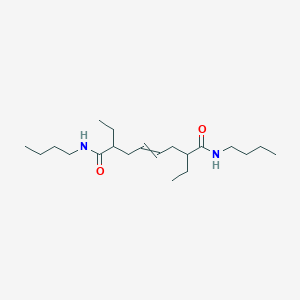
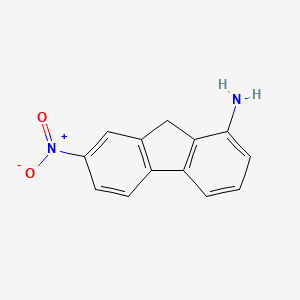
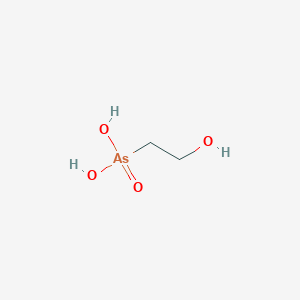
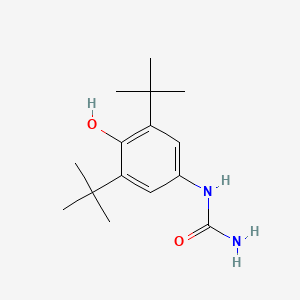
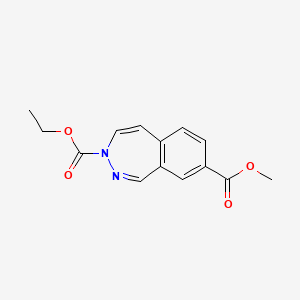
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)

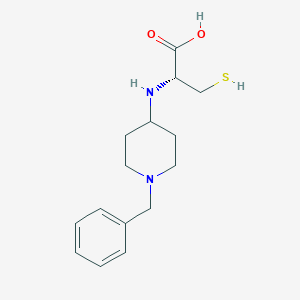
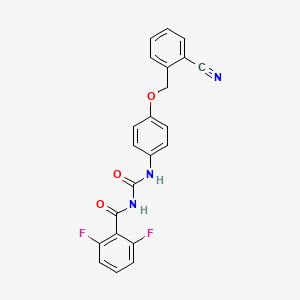
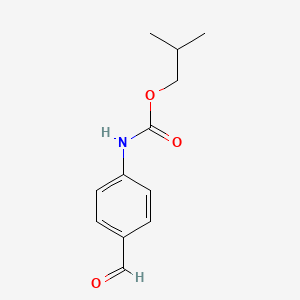
![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)
